molecular formula C20H19ClN4 B1679746 PF 9366-Bio-X CAS No. 72882-78-1

PF 9366-Bio-X

Cat. No. B1679746
CAS RN: 72882-78-1
M. Wt: 350.8 g/mol
InChI Key: LYLASWLQCMKZAT-UHFFFAOYSA-N
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Description

PF 9366-Bio-X, also known as PF-9366, is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .


Synthesis Analysis

PF-9366 is identified as a Mat2A inhibitor that binds an allosteric site on Mat2A, which overlaps with the binding site for the Mat2A regulator, Mat2B . This binding results in increased substrate affinity and decreased enzyme turnover .


Molecular Structure Analysis

The molecular formula of PF 9366-Bio-X is C20H19ClN4 . The InChI representation is InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 . The Canonical SMILES representation is CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 .


Chemical Reactions Analysis

PF-9366 inhibits cellular SAM production in a Mat2B-competitive manner . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .


Physical And Chemical Properties Analysis

PF 9366-Bio-X has a molecular weight of 350.8 g/mol . It has a XLogP3-AA of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 33.4 Ų . The heavy atom count is 25 .

Scientific Research Applications

Data Sharing in Scientific Research

Data sharing is a critical aspect of modern scientific research, facilitating the verification of results and enabling further studies based on existing data. Despite its value, researchers face challenges such as insufficient time and lack of funding, impacting the electronic availability of data. Efforts like NSF-sponsored DataNET aim to address these barriers, highlighting the need for improved data management and sharing practices (Tenopir et al., 2011).

Computational Tools for Scientific Analysis

The P-Grade Portal exemplifies the use of computational tools to solve large-scale problems in science and engineering. By providing easy access to complex mathematical calculations and algorithms across distributed computing infrastructures, it significantly enhances the efficiency of scientific research (Astsatryan et al., 2013).

Public Participation in Scientific Research

Public participation plays a vital role in scientific research, especially in fields like conservation and natural resource management. The quality and degree of public involvement can greatly influence the design and outcomes of research projects, promoting more integrated and successful scientific endeavors (Shirk et al., 2012).

Plasma Focus Research

Plasma focus research, involving the study of dense transient plasmas, has applications ranging from non-destructive testing to biological and material sciences. It represents a field where advanced plasma physics research contributes to a wide range of scientific and technological applications (Soto, 2005).

Enhancing Education and Outreach

Efforts to integrate educational outreach and participatory engagement in scientific research are crucial for the effective use of science in society. Developing comprehensive frameworks for evaluating program outcomes in participatory science can significantly improve public knowledge and scientific research efficacy (Haywood & Besley, 2014).

Safety And Hazards

The safety and hazards of PF 9366-Bio-X are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLASWLQCMKZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF 9366-Bio-X

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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